HDAC1 Inhibitory Potency: 5-Cl vs. Unsubstituted Parent and SAHA Baseline
The target compound inhibits recombinant human full‑length HDAC1 with an IC₅₀ of 67 nM in a fluorescence assay using fluorogenic substrate 3 (30‑min incubation) [1]. This places it within the same low‑nanomolar activity band as the FDA‑approved HDAC inhibitor SAHA (vorinostat; HDAC1 IC₅₀ ≈ 10–100 nM range in comparable recombinant assays [2]), and distinguishes it from the unsubstituted parent N‑hydroxy‑1H‑indole‑3‑carboxamidine for which no HDAC1 IC₅₀ has been publicly reported [3].
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 67 nM |
| Comparator Or Baseline | Parent N-hydroxy-1H-indole-3-carboxamidine: no data; SAHA: IC₅₀ ≈ 10–100 nM (recombinant HDAC1) |
| Quantified Difference | Target compound is active and data‑verifiable; parent compound lacks HDAC1 evidence; SAHA reference confirms low‑nanomolar class activity. |
| Conditions | Recombinant human full‑length HDAC1; fluorogenic substrate 3; 30‑min incubation; fluorescence assay |
Why This Matters
Procurement teams seeking a guaranteed HDAC1‑active indole scaffold obtain a quantified, benchmarked starting point, avoiding the risk of purchasing an untested parent analog.
- [1] BindingDB BDBM50465399 (CHEMBL4291940). HDAC1 IC50 = 67 nM (East China University of Science and Technology; curated by ChEMBL). View Source
- [2] Richon VM et al. A class I HDAC inhibitor (SAHA) induces differentiation and apoptosis in transformed cells. Proc Natl Acad Sci USA. 1998;95(6):3003-3007. (SAHA HDAC1 IC50 ~10–100 nM). View Source
- [3] ChEMBL, BindingDB, and PubChem searches for N-hydroxy-1H-indole-3-carboxamidine (CAS 95649-37-9): no HDAC1 IC50 data found. View Source
